molecular formula C15H15BrN2O4S B7681687 Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate

Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate

Cat. No. B7681687
M. Wt: 399.3 g/mol
InChI Key: SQADTUBXQBMDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate is a compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyridine family and has a unique chemical structure that makes it an attractive candidate for use in scientific research.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate is not well understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, which makes it a potential candidate for use in drug development.
Biochemical and physiological effects:
The biochemical and physiological effects of Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate are not well documented. However, studies have shown that this compound has low toxicity and is relatively stable under certain conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate is its unique chemical structure, which makes it an attractive candidate for use in various laboratory experiments. However, its limited solubility in water and other solvents can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for research involving Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate. One area of interest is in the development of new drugs based on this compound. Another area of interest is in the development of new fluorescent dyes for use in imaging and detection. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate involves several steps. The starting material is 2-bromo-3-methylbenzenesulfonyl chloride, which is reacted with 2-pyridinecarboxylic acid to form the intermediate product. This intermediate is then reacted with ethylamine to produce the final product.

Scientific Research Applications

Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate has several potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of new drugs. This compound has also been used in the synthesis of fluorescent dyes, which have applications in imaging and detection.

properties

IUPAC Name

ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4S/c1-3-22-15(19)12-8-7-11(9-17-12)18-23(20,21)13-6-4-5-10(2)14(13)16/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQADTUBXQBMDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate

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